molecular formula C11H9NO2 B2543179 4-phenyl-1H-pyrrole-2-carboxylic acid CAS No. 79600-87-6

4-phenyl-1H-pyrrole-2-carboxylic acid

Cat. No. B2543179
CAS RN: 79600-87-6
M. Wt: 187.198
InChI Key: USTKWYVBYDXQPG-UHFFFAOYSA-N
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Description

“4-phenyl-1H-pyrrole-2-carboxylic acid” is a chemical compound with the molecular formula C11H9NO2 . It has a molecular weight of 187.2 .


Synthesis Analysis

The synthesis of “4-phenyl-1H-pyrrole-2-carboxylic acid” can be achieved through various methods. One such method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . This preparative procedure is highly tolerant of various functional groups .


Molecular Structure Analysis

The molecular structure of “4-phenyl-1H-pyrrole-2-carboxylic acid” can be represented by the InChI code: 1S/C11H9NO2/c13-11(14)10-6-9(7-12-10)8-4-2-1-3-5-8/h1-7,12H,(H,13,14) . The exact nature of the crystal packing is strongly influenced by the substitution on the phenyl ring .


Chemical Reactions Analysis

The chemical reactions involving “4-phenyl-1H-pyrrole-2-carboxylic acid” are diverse. For instance, it can undergo a Cu/ABNO-catalyzed aerobic oxidative coupling of diols and a broad range of primary amines to provide N-substituted pyrroles .


Physical And Chemical Properties Analysis

It has a molecular weight of 187.2 .

Scientific Research Applications

Cholecystokinin Antagonists

DNA Gyrase Inhibitors

Pesticide Development

Supramolecular Chemistry and Crystal Structures

Nitrene (Imido) Complexes

Future Directions

The future directions for “4-phenyl-1H-pyrrole-2-carboxylic acid” could involve exploring its potential biological activities and developing new synthetic methods. Pyrrole derivatives are considered a potential source of biologically active compounds and can be found in many natural products . Therefore, many researchers are working to explore this skeleton to its maximum potential against several diseases or disorders .

properties

IUPAC Name

4-phenyl-1H-pyrrole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c13-11(14)10-6-9(7-12-10)8-4-2-1-3-5-8/h1-7,12H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USTKWYVBYDXQPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CNC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A mixture of ethyl 4-phenyl-1H-pyrrole-2-carboxylate (700 mg, 3.25 mmol), aqueous sodium hydroxide (10% w/v, 10 mL) and ethanol (10 mL) were stirred at room temperature over night. The ethanol was evaporated in vacuo, then water (20 mL) was added and the organics were extracted with ethyl acetate (3×20 mL). The aqueous layer was acidified with 2N HCl (to pH 3) and extracted with ethyl acetate (3×20 mL). The combined organic layer was washed with water, brine (20 mL), dried over anhydrous sodium sulphate and concentrated under reduced pressure to afford 4-phenyl-1H-pyrrole-2-carboxylic acid (400 mg, 66%) as a solid.
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Synthesis routes and methods II

Procedure details

4-(4-Chlorophenyl)pyrrole-2-carboxylic acid (0.6 g.) was hydrogenated over 200 mg. of b 5% Pd/C in 50 ml. of ethanol for approximately 16 hours at 50 p.s.i. An additional 200 ml. of catalyst and 1 ml. of triethylamine was added and hydrogenation continued for 3 hours at 50 p.s.i. The catalyst was recovered by filtration, and the mother liquid concentrated to dryness to yield 4-phenylpyrrole-2-carboxylic acid [400 mg., m.p. 226°-228° C. (dec.), m/e 187]. For analysis, the product was recrystallized from acetone/hexane [240 mg., m.p. 227°-229° C. (dec.)].
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Synthesis routes and methods III

Procedure details

LiOH (180 mg, 4.3 mmol) was added to a stirred solution of 4-phenyl-1H-pyrrole-2-carboxylic acid ethyl ester (143 mg, 0.66 mmol) in THF:MeOH:H2O (3:1:1, 5 mL), and the resulting mixture was stirred at room temperature for 8 hrs. The reaction mixture was concentrated under reduced pressure to get the residue. Cold water was then added and acidified it with concentrated HCl, filtered the solid precipitated to afford 103 mg (83.06% yield) of 4-Phenyl-1H-pyrrole-2-carboxylic acid.
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